2-Bromo-5-fluorophenylisocyanate

Description

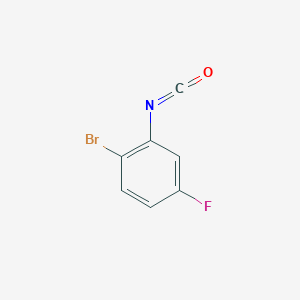

2-Bromo-5-fluorophenylisocyanate is a halogenated aromatic isocyanate characterized by a bromine atom at the 2-position and a fluorine atom at the 5-position of the benzene ring. This compound is primarily used in organic synthesis, particularly in the preparation of ureas, carbamates, and other isocyanate-derived intermediates. Its reactivity stems from the electrophilic isocyanate group (-NCO), which readily reacts with nucleophiles like amines or alcohols. The bromine and fluorine substituents influence its electronic properties, steric bulk, and stability, making it distinct from other phenylisocyanate derivatives .

Properties

IUPAC Name |

1-bromo-4-fluoro-2-isocyanatobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO/c8-6-2-1-5(9)3-7(6)10-4-11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWCNLWWTRCCGAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N=C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluorophenylisocyanate typically involves the reaction of 2-Bromo-5-fluoroaniline with phosgene. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group. The general reaction scheme is as follows:

Starting Material: 2-Bromo-5-fluoroaniline

Reagent: Phosgene (COCl2)

Reaction Conditions: The reaction is conducted in an inert atmosphere, typically under nitrogen or argon, at a temperature range of 0-5°C. The reaction mixture is stirred for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial production .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluorophenylisocyanate undergoes various chemical reactions, including:

Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.

Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.

Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions

Amines: React with the isocyanate group to form ureas.

Alcohols: React with the isocyanate group to form carbamates.

Thiols: React with the isocyanate group to form thiocarbamates.

Water: Hydrolyzes the isocyanate group to form amines and carbon dioxide.

Major Products Formed

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Thiocarbamates: Formed from the reaction with thiols.

Amines and Carbon Dioxide: Formed from hydrolysis.

Scientific Research Applications

2-Bromo-5-fluorophenylisocyanate is utilized in various scientific research applications, including:

Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: Employed in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Materials Science: Used in the synthesis of polymers and other materials with specific properties.

Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluorophenylisocyanate involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophilic species such as amines, alcohols, and thiols. This reactivity is exploited in various chemical transformations and the synthesis of biologically active compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Bromo-5-fluorophenylisocyanate with analogous halogenated phenylisocyanates and benzoic acid derivatives (based on substituent patterns and functional group similarities).

Table 1: Structural and Functional Comparison

Key Findings:

Electronic Effects :

- The bromine substituent in this compound provides moderate electron-withdrawing effects, while the fluorine atom enhances ring stability. This contrasts with 2-Chloro-5-(trifluoromethyl)phenyl isocyanate, where the trifluoromethyl group (-CF₃) significantly increases electron withdrawal, accelerating reactions with nucleophiles .

- In benzoic acid analogs (e.g., 2-Bromo-4-fluoro-5-methylbenzoic acid), the methyl group (-CH₃) introduces steric hindrance, reducing reactivity compared to isocyanate derivatives .

Reactivity and Applications :

- Isocyanates (e.g., this compound) are more reactive than carboxylic acids due to the electrophilic -NCO group. However, benzoic acids are preferred in drug synthesis for their stability and compatibility with esterification .

- The trifluoromethyl group in 2-Chloro-5-(trifluoromethyl)phenyl isocyanate broadens its utility in fluorinated polymer synthesis, whereas bromine in this compound is advantageous in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Fluorine’s small size allows for tighter packing in crystalline structures, as observed in benzoic acid derivatives like 2-Bromo-4,5-difluorobenzoic acid .

Biological Activity

2-Bromo-5-fluorophenylisocyanate (CAS Number: 1016819-26-3) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its reactivity, biological mechanisms, and potential applications, supported by relevant data and case studies.

Chemical Structure : The compound features a phenyl ring substituted with bromine and fluorine atoms, along with an isocyanate functional group. This structure contributes to its electrophilic nature, making it reactive towards various nucleophiles.

Reactions :

- Nucleophilic Substitution : The isocyanate group can react with amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates respectively.

- Hydrolysis : In the presence of water, it can hydrolyze to yield the corresponding amine and carbon dioxide.

- Addition Reactions : It can participate in addition reactions with compounds containing active hydrogen atoms.

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules through covalent bonding. The electrophilic nature of the isocyanate group allows it to form adducts with nucleophilic sites on proteins, potentially influencing various cellular pathways related to proliferation and apoptosis.

Toxicological Profile

The compound exhibits acute toxicity and can irritate the respiratory tract upon exposure. Symptoms may include wheezing, gasping, and severe distress. Long-term exposure has not been classified as producing chronic health effects according to EC Directives; however, caution is advised due to its irritative properties .

Anticancer Potential

Research indicates that compounds containing isocyanate groups may exhibit anticancer properties. For instance, similar compounds have been shown to induce apoptosis in cancer cells and inhibit tumor growth. The presence of halogen substituents like bromine and fluorine may enhance these activities by modifying lipophilicity and reactivity .

Antimicrobial Activity

Studies have also suggested that isocyanates can possess antimicrobial properties. This makes them candidates for further exploration in developing new antimicrobial agents, particularly against resistant strains of bacteria.

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.